Desacetylcinobufagin

Catalog No.
S525687
CAS No.
4026-95-3
M.F
C24H32O5
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetylcinobufagin

CAS Number

4026-95-3

Product Name

Desacetylcinobufagin

IUPAC Name

5-(5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one

Molecular Formula

C24H32O5

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3

InChI Key

IXZHDDUFQVXHIL-UHFFFAOYSA-N

SMILES

O=C(C=C1)OC=C1[C@H]2[C@@H](O)[C@@H]3[C@]4(O3)[C@]5([H])CC[C@]6([H])C[C@@H](O)CC[C@]6(C)[C@@]5([H])CC[C@]24C

Solubility

Soluble in DMSO

Synonyms

Desacetylcinobufagin; Desacetylcinobufagin; Cinobufagin, deacetyl- (6CI)

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)[C@@H]([C@@H]4C6=COC(=O)C=C6)O)C)O

Description

The exact mass of the compound Desacetylcinobufagin is 400.225 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234203. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Bufanolides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of the Na+/K+ ATPase Pump

DACB, like other cardiac steroids, is known to inhibit the Na+/K+ ATPase pump, an enzyme crucial for maintaining ion balance across cell membranes. This inhibition can have various effects depending on the cell type. In some studies, DACB has shown promise in:

  • Cancer research: Disrupting ion balance can trigger cell death pathways in cancer cells. Research suggests DACB might have anti-tumor properties by inhibiting the Na+/K+ ATPase pump in cancer cells [].
  • Cardiovascular research: While some cardiac glycosides derived from similar sources have therapeutic applications in heart failure, DACB itself can have negative effects on heart function due to its strong Na+/K+ ATPase pump inhibition [].

Note

Further research is needed to determine the efficacy and safety of DACB in these applications.

Other Potential Applications

Beyond its effect on the Na+/K+ ATPase pump, some studies suggest DACB might have other biological activities:

  • Neuroprotective effects: DACB might offer some protection against neurodegenerative diseases, although the exact mechanisms remain unclear [].
  • Anti-inflammatory properties: Preliminary research suggests DACB might have anti-inflammatory effects, but more investigation is needed [].

Desacetylcinobufagin is a cardiotonic steroid and an active metabolite of cinobufagin, identified by its CAS number 4026-95-3. It is primarily recognized for its cytotoxic properties against various cancer cell lines, including HepG2 (human liver cancer), K562 (human chronic myelogenous leukemia), and HL-60 (human promyelocytic leukemia) cells, with reported half-maximal inhibitory concentrations (IC50s) indicating significant potency in these assays . The compound's molecular formula is C24H32O5, and it has a molecular weight of 400.51 g/mol . Desacetylcinobufagin is characterized by its white solid appearance and is considered an important compound in the study of natural products derived from toad venom.

Desacetylcinobufagin exhibits cytotoxicity against various human cancer cell lines, including HepG2 (liver), K562 (leukemia), and HL-60 (leukemia) cells []. The exact mechanism of action remains under investigation, but it is believed to involve inhibition of the Na+/K+-ATPase enzyme, a critical regulator of cellular ion balance []. This disruption can lead to cell death through a process known as apoptosis.

The primary chemical reaction involving desacetylcinobufagin is deacetylation, which occurs when the acetyl group at the C-16 position of cinobufagin is enzymatically removed . This metabolic transformation is crucial as it leads to the formation of desacetylcinobufagin, which serves as a significant urinary metabolite of cinobufagin . Additionally, hydroxylation reactions may also play a role in the metabolism of desacetylcinobufagin, although the specifics of these reactions require further investigation .

Desacetylcinobufagin exhibits notable biological activities, particularly its cytotoxic effects on cancer cells. Research indicates that it can induce apoptosis in HepG2 cells and has shown potential in inhibiting cell proliferation in various leukemia cell lines . Furthermore, its role as an isoform-specific probe for UDP-glucuronosyltransferases UGT1A4 and UGT1A3 suggests potential applications in drug metabolism studies . The compound's ability to interact with specific enzymes highlights its importance in pharmacological research.

The synthesis of desacetylcinobufagin primarily occurs through the metabolic conversion of cinobufagin via enzymatic deacetylation. This process can be facilitated by microbial transformations, where specific fungi such as Fusarium avenaceum have been shown to convert desacetylcinobufagin into various metabolites . Additionally, alternative synthesis methods may involve chemical modifications or biotransformation techniques using plant cell cultures or fungal systems to produce derivatives with enhanced biological activity.

Desacetylcinobufagin has potential applications in pharmacology and medicinal chemistry due to its cytotoxic properties against cancer cells. Its role as a natural product derived from traditional medicine sources, particularly in Asian herbal practices, also positions it as a candidate for further research into anticancer therapies. Additionally, its interaction with metabolic enzymes makes it valuable for studies on drug metabolism and pharmacokinetics.

Interaction studies involving desacetylcinobufagin have focused on its effects on various biological systems. For instance, investigations into its cytotoxicity have revealed interactions with cellular pathways that lead to apoptosis in cancer cells . Moreover, studies exploring its role as a substrate for UDP-glucuronosyltransferases indicate that it may influence drug metabolism pathways and could be part of broader studies on drug-drug interactions .

Desacetylcinobufagin shares structural similarities with other cardiotonic steroids and natural products derived from toad venom. Below are some similar compounds:

Compound NameStructure SimilarityBiological ActivityUnique Features
CinobufaginHighCytotoxic to cancer cellsPrecursor to desacetylcinobufagin
BufalinModerateAntitumor activityExhibits cardiotonic properties
ResibufogeninModerateAnticancer effectsLess studied but structurally related
ProscillaridinLowCardiotonic effectsDifferent source but similar activity

Desacetylcinobufagin stands out due to its specific metabolic pathway derived from cinobufagin and its unique cytotoxic profile against certain cancer cell lines. Its role as a metabolite also distinguishes it from other compounds that do not undergo similar transformations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

400.22497412 g/mol

Monoisotopic Mass

400.22497412 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Jiang L, Liang SC, Wang C, Ge GB, Huo XK, Qi XY, Deng S, Liu KX, Ma XC. Identifying and applying a highly selective probe to simultaneously determine the O-glucuronidation activity of human UGT1A3 and UGT1A4. Sci Rep. 2015 Apr 17;5:9627. doi: 10.1038/srep09627. PubMed PMID: 25884245; PubMed Central PMCID: PMC4401096.
2: Zhang PW, Jiang RW, Ye WC, Tian HY. [Bufadienolides from venom of Bufo bufo gargarizans]. Zhongguo Zhong Yao Za Zhi. 2014 Mar;39(5):841-5. Chinese. PubMed PMID: 25204176.
3: Zhu ZT, Den S, Wang Y, Zhao YY, Wang L, Chen HR, Liu D. Novel microbial transformation of desacetylcinobufagin by Fusarium avenaceum AS 3.4594. J Asian Nat Prod Res. 2013;15(3):294-9. doi: 10.1080/10286020.2013.763227. Epub 2013 Feb 19. PubMed PMID: 23421737.
4: He X, Hu H, Wu Y, Zeng X. Urinary metabolites of cinobufagin in rats and their antiproliferative activities. Nat Prod Res. 2012;26(6):489-99. doi: 10.1080/14786419.2010.510798. Epub 2011 Jun 28. PubMed PMID: 21711170.
5: Ning J, Wu TH, Tian Y, Wang CY, Tian G, Zhang BJ, Liu KX, Ma XC. Identification of cinobufagin metabolites in the bile of rats. Xenobiotica. 2010 Jan;40(1):48-54. doi: 10.3109/00498250903331049. PubMed PMID: 19895259.
6: Ye M, Guo D. A new bufadienolide obtained from the biotransformation of cinobufagin by Alternaria alternata. Nat Prod Res. 2008 Jan 10;22(1):26-30. PubMed PMID: 17999335.
7: Qiao L, Zhou YZ, Qi XL, Lin LH, Chen H, Pang LY, Pei YH. Biotransformation of cinobufagin by Cunninghamella elegans. J Antibiot (Tokyo). 2007 Apr;60(4):261-4. PubMed PMID: 17456977.
8: Ye M, Guo D. Substrate specificity for the 12beta-hydroxylation of bufadienolides by Alternaria alternata. J Biotechnol. 2005 May 25;117(3):253-62. Epub 2005 Apr 9. PubMed PMID: 15862355.
9: Ye M, Qu G, Guo H, Guo D. Specific 12 beta-hydroxylation of cinobufagin by filamentous fungi. Appl Environ Microbiol. 2004 Jun;70(6):3521-7. PubMed PMID: 15184152; PubMed Central PMCID: PMC427727.
10: Toma S, Morishita S, Kuronuma K, Mishima Y, Hirai Y, Kawakami M. Metabolism and pharmacokinetics of cinobufagin. Xenobiotica. 1987 Oct;17(10):1195-202. PubMed PMID: 2827395.

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